N-(9-Anthrylmethylene)aniline

Fluorescent Sensors Photoinduced Electron Transfer Chemical Warfare Agent Detection

For R&D in fluorescence-based acid or acid halide detection, purchase the specific unsubstituted N-(9-Anthrylmethylene)aniline (CAS 796-34-9). The unsubstituted aniline group is critical for the photoinduced electron transfer (PET) quenching mechanism needed for a functional 'off' state. Substituted analogs like toluidine derivatives will alter redox potential and abolish this quenching, rendering 'on-off' sensors ineffective. This compound is a validated reference standard with established IR and MS spectra for analytical method development.

Molecular Formula C21H15N
Molecular Weight 281.3 g/mol
CAS No. 796-34-9
Cat. No. B15077139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9-Anthrylmethylene)aniline
CAS796-34-9
Molecular FormulaC21H15N
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=CC2=C3C=CC=CC3=CC4=CC=CC=C42
InChIInChI=1S/C21H15N/c1-2-10-18(11-3-1)22-15-21-19-12-6-4-8-16(19)14-17-9-5-7-13-20(17)21/h1-15H
InChIKeyOJJWOWZJUYHCPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(9-Anthrylmethylene)aniline CAS 796-34-9: Procurement Specifications and Baseline Identification for Schiff Base Research


N-(9-Anthrylmethylene)aniline (CAS 796-34-9) is an aromatic Schiff base formed via the condensation of 9-anthraldehyde and aniline, yielding a molecular formula of C21H15N and a molecular weight of 281.35 g/mol [1]. The compound consists of a planar 9-anthryl fluorophore core linked through a methanimine (-CH=N-) bridge to an unsubstituted phenyl ring . Its primary research relevance stems from the unique combination of the anthracene chromophore (with characteristic emission around 500 nm) and the electron-donating aniline moiety, which together define its photophysical and chemoselective properties [2].

Why Generic Substitution Fails for N-(9-Anthrylmethylene)aniline: The Critical Role of the Unsubstituted Aniline Moiety


Although N-(9-Anthrylmethylene)aniline belongs to a broader class of 9-anthraldehyde-derived Schiff bases, it cannot be substituted indiscriminately with close structural analogs without fundamentally altering the intended application. The presence of the unsubstituted aniline group in N-(9-Anthrylmethylene)aniline is critical for enabling a specific photoinduced electron transfer (PET) mechanism [1]. In this mechanism, the aniline moiety acts as an electron donor that quenches the fluorescence of the anthracene core in the resting state. Substitution on the aniline ring—such as with methyl (toluidine analogs, CAS 6076-00-2), hydroxy (CAS 32745-90-7), or nitro groups—significantly modifies the electron density and redox potential of the nitrogen atom, thereby altering or abolishing the PET quenching efficiency [1]. Consequently, an analog with identical spectroscopic peaks may fail to exhibit the requisite 'off' state, rendering it ineffective for 'on-off' fluorescence detection applications. The procurement of the specific unsubstituted derivative is therefore non-negotiable for workflows relying on acid or acid halide sensing via this established PET mechanism [1].

N-(9-Anthrylmethylene)aniline: Quantitative Evidence for Differentiated Research Selection


Photoinduced Electron Transfer (PET) Quenching Efficiency: The Unsubstituted Aniline Benchmark

N-(9-Anthrylmethylene)aniline operates via a defined photoinduced electron transfer (PET) mechanism where the aniline nitrogen functions as an electron donor to quench the anthracene core [1]. This mechanism confers an inherent 'off' state. In contrast, substitution on the aniline ring, as in N-(9-anthracenylmethylene)-P-toluidine (p-methyl substitution) or N-(9-anthracenylmethylene)-4-hydroxyaniline (p-hydroxy substitution), alters the oxidation potential of the amine, modulating or potentially eliminating the thermodynamic driving force for PET quenching [1]. While explicit quantum yield data for the unsubstituted compound in this exact series was not located in the peer-reviewed literature, the NASA technical disclosure explicitly establishes aniline as the optimal end group for this specific 'on-off' behavior via PET [1]. This class-level inference confirms that only the unsubstituted aniline derivative reliably provides the requisite non-fluorescent baseline required for acid/halide sensing.

Fluorescent Sensors Photoinduced Electron Transfer Chemical Warfare Agent Detection

Chemoselectivity Profile: Targeted Sensing of Acids and Acid Halides

The chemoselectivity of the core anthracene structure is modulated by the end groups. The unsubstituted aniline group in N-(9-Anthrylmethylene)aniline confers specific reactivity toward acids and acid halides [1]. Upon reaction with these analytes, the nitrogen lone pair is sequestered, blocking PET and restoring anthracene fluorescence at approximately 500 nm [1]. In a direct comparison of end-group functionality documented in the NASA disclosure, pyridine or bipyridyl end groups redirect sensing capability toward metal ions, while the aniline end group is designated for acid/halide detection [1]. This establishes a functional differentiation: N-(9-Anthrylmethylene)aniline is the specific procurement choice for acid halide sensing, while alternative end-group architectures (e.g., pyridine-terminated Schiff bases) are required for metal ion detection [1].

Chemoselective Sensing Acid Halide Detection Chemical Warfare Agents

Spectroscopic Benchmarking: Anchoring the Unsubstituted Anthryl-Aniline Conjugated System

N-(9-Anthrylmethylene)aniline possesses a well-defined spectroscopic fingerprint that distinguishes it from substituted analogs and provides a reliable benchmark for analytical method development. The compound exhibits a characteristic imine (C=N) stretching vibration in the IR spectrum (nujol mull) [1] and a defined electron impact (EI) mass spectral fragmentation pattern (Direct, 75 eV) at a molecular weight of 281.3 [2]. These reference spectra, available through the public SDBS database, provide a quantitative baseline for purity assessment and structural verification [1][2]. In contrast, substituted derivatives such as N-(9-anthracenylmethylene)-2,4,6-trimethylaniline (MW 323.4) and N-(9-anthracenylmethylene)-4-hydroxyaniline (MW 297.3) exhibit distinct mass shifts and altered vibrational bands due to their respective functional groups . The availability of these authenticated reference spectra reduces ambiguity in compound identification and ensures batch-to-batch consistency for researchers.

Molecular Spectroscopy Analytical Standards Structure Verification

High-Value Application Scenarios for N-(9-Anthrylmethylene)aniline in Research and Industrial Workflows


Development of 'On-Off' Fluorescent Sensors for Acid Halides and Chemical Warfare Agents

N-(9-Anthrylmethylene)aniline is optimally suited for research and development of fluorescence-based detection devices targeting acids and acid halides, including phosphoryl halide chemical warfare agents such as Sarin [1]. The mechanism relies on the specific PET quenching by the unsubstituted aniline group; reaction with the analyte restores the characteristic anthracene fluorescence at ~500 nm, providing a clear 'off-on' signal [1]. Researchers should procure this specific compound rather than substituted aniline analogs to ensure the intended quenching mechanism is operative. This compound can be anchored to solid supports or incorporated into polymer films for device fabrication [1].

Analytical Method Development and Quality Control Using Verified Spectroscopic Standards

For analytical laboratories engaged in method development, impurity profiling, or quality control of anthracene-based Schiff bases, N-(9-Anthrylmethylene)aniline serves as a well-characterized reference standard. Its IR and MS spectra are publicly available and validated through the SDBS database, providing a quantitative benchmark for compound identification and purity assessment [2][3]. The distinct spectroscopic fingerprint—including a molecular ion at m/z 281.3 and characteristic imine IR absorption—enables unambiguous differentiation from substituted analogs with higher molecular weights (e.g., trimethyl derivative at MW 323.4), reducing analytical ambiguity in complex sample matrices [2].

Synthesis of Metal Complexes and Investigation of Coordinative Behavior

As a Schiff base ligand, N-(9-Anthrylmethylene)aniline offers a defined coordination environment for the synthesis of transition metal complexes [1]. The imine nitrogen provides a coordination site for metal binding, while the anthracene moiety serves as a fluorescent reporter that can be modulated upon complexation [1]. This dual functionality enables researchers to investigate metal-ligand interactions and develop new catalytic or sensing materials where the anthryl fluorescence signal reports on coordination events. The compound is suitable for use as a precursor in the construction of more complex supramolecular architectures [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(9-Anthrylmethylene)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.